Z-Aevd-fmk

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

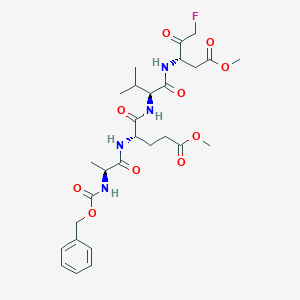

Z-AEVD-FMK se sintetiza mediante una serie de reacciones de acoplamiento de péptidos. La síntesis implica la protección y desprotección de residuos de aminoácidos, seguida del acoplamiento con cetona fluorometil . La ruta de síntesis general incluye:

- Protección de aminoácidos (Ala, Glu, Val, Asp) utilizando grupos protectores adecuados.

- Acoplamiento secuencial de aminoácidos protegidos para formar la cadena peptídica.

- Desprotección de la cadena peptídica.

- Acoplamiento de la cadena peptídica con cetona fluorometil para formar this compound .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

Z-AEVD-FMK principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la cetona fluorometil . También puede participar en reacciones de hidrólisis en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.

Reacciones de Hidrólisis: Estas reacciones ocurren en soluciones acuosas, a menudo en condiciones ácidas o básicas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen péptidos modificados y fragmentos hidrolizados de this compound .

Aplicaciones Científicas De Investigación

Inhibition of Apoptosis in Leukemia Cells

A study by Liu et al. demonstrated that Z-AEVD-FMK significantly affects the survival rates of acute leukemia cells treated with chemotherapy. The combination of this compound with standard chemotherapy drugs resulted in lower survival rates compared to chemotherapy alone. Specifically, the survival rates for HL-60 cells treated with chemotherapy drugs combined with this compound were as follows:

| Chemotherapy Drug | Survival Rate (%) | With this compound (%) |

|---|---|---|

| Arsenic Trioxide | 76.92 ± 8.44 | 67.83 ± 4.81 |

| Adriamycin | 67.92 ± 4.39 | 33.89 ± 2.48 |

| Vincristine | 65.86 ± 20.25 | 42.70 ± 3.70 |

| Ara-C | 83.81 ± 15.11 | 69.11 ± 1.11 |

This data indicates that this compound enhances the cytotoxic effects of chemotherapy by inhibiting caspase-10, thus providing insights into potential combinatorial therapies for leukemia treatment .

Role in Chemoresistance

Another significant application of this compound is its role in studying chemoresistance mechanisms in cancer cells. Inhibition of caspase-10 has been linked to altered apoptotic responses in various cancer cell lines, suggesting that targeting this caspase could enhance the efficacy of existing treatments .

Applications in Virology

This compound has also been utilized to explore viral pathogenesis, particularly in studies involving the H5N1 avian influenza virus. Research indicates that activation of caspase-10 occurs during infection, and its inhibition by this compound can reduce viral-induced apoptosis in human monocyte-derived macrophages (MDMs). This suggests a potential therapeutic avenue for managing viral infections through modulation of apoptotic pathways .

Neurobiology Research

In neurobiology, this compound has been employed to investigate neuronal cell death mechanisms associated with neurodegenerative diseases. Studies have shown that caspase-10 plays a role in neuronal apoptosis triggered by various stressors, including oxidative stress and excitotoxicity . By inhibiting this caspase, researchers can better understand the pathways leading to neurodegeneration.

Summary of Key Findings

The following table summarizes key findings from various studies involving this compound:

| Study | Application | Findings |

|---|---|---|

| Liu et al., 2016 | Cancer therapy | Enhanced cytotoxicity when combined with chemotherapy |

| Avian H5N1 Study | Virology | Reduced apoptosis in infected MDMs |

| Sodium Butyrate-Induced Apoptosis Study | Neurobiology | Inhibition of caspase-3 activation alongside caspase-10 inhibition |

Mecanismo De Acción

Z-AEVD-FMK ejerce sus efectos inhibiendo irreversiblemente la caspasa-10 y las caspasas relacionadas . Se une al sitio activo de la caspasa-10, evitando la escisión de sus sustratos y la activación posterior de la cascada de caspasas . Esta inhibición bloquea el inicio de la apoptosis y otros procesos celulares mediados por la caspasa-10 .

Comparación Con Compuestos Similares

Compuestos Similares

Z-DEVD-FMK: Inhibe específicamente la caspasa-3 y se utiliza en la investigación de la apoptosis.

Z-FA-FMK: Inhibe la catepsina B y L, utilizada en estudios de proteasas lisosomales.

Singularidad

Z-AEVD-FMK es único en su especificidad para la caspasa-10, lo que lo convierte en una herramienta valiosa para estudiar los roles distintos de la caspasa-10 en la apoptosis y otros procesos celulares . Su mecanismo de inhibición irreversible proporciona un medio robusto para bloquear la actividad de la caspasa-10, lo que permite investigaciones detalladas en las vías mediadas por la caspasa-10 .

Actividad Biológica

Z-AEVD-fmk is a selective irreversible inhibitor of caspase-10, which plays a critical role in the apoptotic process. This compound is part of the fluoromethyl ketone (FMK) class of inhibitors, known for their ability to penetrate cells and inhibit caspase activity without causing cytotoxic effects. Understanding the biological activity of this compound involves exploring its mechanism of action, effects on apoptosis, and relevant research findings.

This compound acts by covalently binding to the active site of caspase-10, thereby preventing its activation and subsequent downstream effects on apoptosis. Caspases are cysteine proteases that play essential roles in programmed cell death. Specifically, caspase-10 is involved in the extrinsic apoptotic pathway, which is activated by death receptors such as Fas and TNF receptors.

Research Findings

Numerous studies have demonstrated the biological activity of this compound in various cellular contexts:

- Inhibition of Apoptosis : In experiments using MRK-nu-1 cells treated with sodium butyrate (SB), this compound effectively inhibited the activation of caspase-3, a key executor in the apoptotic cascade. This inhibition was observed alongside a reduction in DNA fragmentation, a hallmark of apoptosis .

-

Caspase Activity Analysis : A detailed study assessed the dose-dependent effects of SB on caspase-3, -8, and -10 activities. The results indicated that this compound completely blocked caspase-3 activation induced by SB treatment . The specific activities measured were:

- Caspase-3 : Control (123.0 ± 2.1 pmol/mg protein/min)

- Caspase-8 : Control (632.5 ± 25.5 pmol/mg protein/min)

- Caspase-10 : Control (85.9 ± 5.8 pmol/mg protein/min)

- Role in Extrinsic Pathway : Research has shown that this compound can delineate the roles of different caspases in apoptosis. For instance, it was used to confirm that caspase-10 acts upstream of caspase-3 during Fas-mediated apoptosis .

Study 1: Apoptosis Induction in Cancer Cells

A study investigating the apoptotic pathways in MIA PaCa-2 pancreatic cancer cells utilized this compound to explore its effects on cell viability and apoptosis induction. The results indicated that inhibition of caspase-10 led to significant alterations in apoptotic signaling pathways, suggesting a potential therapeutic application for this compound in cancer treatment .

Study 2: Tail Regression in Xenopus laevis

In a developmental biology context, this compound was employed to study tail regression during metamorphosis in Xenopus laevis. The inhibition of caspase-10 delayed this process, highlighting its role in developmental apoptosis .

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of Z-Aevd-fmk in apoptosis studies, and how does it differ from other caspase inhibitors?

this compound is an irreversible caspase-10 inhibitor that covalently binds to the active site of caspase-10, blocking its proteolytic activity and downstream apoptotic signaling. Unlike pan-caspase inhibitors (e.g., zVAD-fmk), this compound selectively targets caspase-10, making it critical for dissecting caspase-10-specific pathways. For example, in sodium butyrate (SB)-induced apoptosis, this compound completely inhibited caspase-3 activation, confirming caspase-10's upstream role . To validate specificity, researchers should compare its effects with inhibitors like z-IETD-fmk (caspase-8 inhibitor) and include activity assays for non-target caspases .

Q. How should researchers design experiments to evaluate this compound’s efficacy in caspase-10-dependent apoptosis models?

- Pretreatment Protocol : Incubate cells with this compound (typically 20–50 µM) for 2 hours before apoptosis induction (e.g., TRAIL or SB treatment) to ensure adequate inhibitor uptake .

- Cell Death Assays : Use crystal violet staining or flow cytometry to quantify apoptosis. In TRAIL-sensitive glioma cells, this compound reduced cell death by ~40% compared to controls, highlighting caspase-10’s contribution .

- Caspase Activity Profiling : Measure caspase-3, -8, and -10 activities fluorometrically. For instance, in MRK-nu-1 cells, this compound blocked SB-induced caspase-3 activation, confirming its specificity .

Q. What experimental controls are essential when using this compound to ensure data reliability?

- Vehicle Control : Include a DMSO control to rule out solvent effects on apoptosis .

- Specificity Controls : Co-administer inhibitors for other caspases (e.g., z-IETD-fmk for caspase-8) to isolate caspase-10’s role .

- Positive/Negative Controls : Use cells with caspase-10 knockdown or knockout to confirm inhibitor effects.

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound’s efficacy across cell lines?

Contradictions may arise from cell-specific caspase activation pathways or off-target effects. For example, in CD95L-induced apoptosis, this compound did not prevent mitochondrial dysfunction (ΔΨm loss), suggesting caspase-10-independent pathways in certain contexts . To resolve this:

- Cross-Validation : Replicate experiments in multiple cell lines (e.g., TRAIL-sensitive vs. resistant).

- Pathway Mapping : Use Western blotting to track cleavage of downstream substrates (e.g., PARP, Bid) .

- Genetic Knockdown : Combine this compound with siRNA targeting caspase-10 to confirm on-target effects .

Q. What methodologies confirm this compound’s specificity for caspase-10 in complex apoptotic cascades?

- Activity-Based Probes : Use fluorogenic substrates (e.g., Ac-AEVD-AFC for caspase-10) to directly measure enzyme inhibition .

- Cross-Inhibition Assays : Test this compound against recombinant caspases (e.g., caspase-3, -8) to rule out cross-reactivity. In MRK-nu-1 cells, this compound did not inhibit caspase-8, confirming selectivity .

- Dose-Response Analysis : Establish IC50 values for caspase-10 (typically <1 µM) compared to other caspases .

Q. How can this compound be integrated with other apoptosis-inducing agents (e.g., TRAIL) to study synergistic effects?

- Sequential Treatment : Pretreat cells with this compound before TRAIL exposure to isolate caspase-10’s role in death receptor signaling .

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy. For example, in U343MG glioma cells, this compound enhanced TRAIL’s pro-apoptotic effect when combined with caspase-8 inhibitors .

- Mitochondrial Monitoring : Assess ΔΨm loss via JC-1 staining to differentiate caspase-10-dependent vs. -independent mitochondrial pathways .

Q. What are the implications of this compound’s limited penetration in 3D tumor models, and how can this be optimized?

- Pharmacokinetic Profiling : Measure intracellular this compound concentrations via HPLC in spheroids or organoids.

- Delivery Enhancements : Use nanoparticle carriers or electroporation to improve uptake in dense tissue models.

- Functional Readouts : Combine caspase activity assays with viability markers (e.g., ATP-based luminescence) to correlate inhibition with apoptosis arrest .

Q. Methodological Best Practices

- Data Reporting : Include raw caspase activity values (e.g., pmol/mg protein/min) and statistical comparisons to literature data .

- Ethical Compliance : Disclose inhibitor sources (e.g., Calbiochem) and concentrations in accordance with journal guidelines .

- Reproducibility : Archive experimental protocols (e.g., pretreatment durations, assay conditions) in supplementary materials .

Propiedades

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZRBQFKZDGMTP-CDSYHYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FN4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.